2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid
Overview
Description
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid is an organic compound with the molecular formula C16H16O4. This compound is a derivative of naphthalene, characterized by the presence of four methyl groups at the 2, 3, 6, and 7 positions and two carboxylic acid groups at the 1 and 4 positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid typically involves the alkylation of naphthalene derivatives followed by oxidation and carboxylation reactions. One common method includes the Friedel-Crafts alkylation of naphthalene with methyl groups, followed by oxidation using potassium permanganate to introduce carboxylic acid groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and oxidation processes. The use of catalysts such as aluminum chloride in the Friedel-Crafts reaction and controlled oxidation conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce other functional groups at the methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid groups.
Substitution: Introduction of halogenated derivatives or other substituted naphthalene compounds.
Scientific Research Applications
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of complex organic molecules and polymers.
Biology: In studies involving the interaction of aromatic compounds with biological systems.
Medicine: Potential use in drug development and as a building block for pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, while the aromatic naphthalene core can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethylnaphthalene-2,3-dicarboxylic acid
- 2,3,6,7-Tetramethylnaphthalene
- 1,4-Dicarboxynaphthalene
Uniqueness
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid is unique due to the specific positioning of its methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to other naphthalene derivatives. The presence of four methyl groups enhances its hydrophobic character, while the carboxylic acid groups provide sites for further chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2,3,6,7-tetramethylnaphthalene-1,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-7-5-11-12(6-8(7)2)14(16(19)20)10(4)9(3)13(11)15(17)18/h5-6H,1-4H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAOTXWEJJTSPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C=C1C)C(=O)O)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603716 | |
Record name | 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40603716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925890-17-1 | |
Record name | 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40603716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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